molecular formula C8H7F3N2O3 B127666 Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 154934-97-1

Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B127666
M. Wt: 236.15 g/mol
InChI Key: NDYMZBLTCALOTK-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has been the subject of various studies due to its potential biological activities. It is related to a class of compounds that have been synthesized and tested for their ability to inhibit transcriptional activation mediated by AP-1 and NF-kappaB in Jurkat T cells. Some analogues of this compound have been identified as potent inhibitors, which suggests its significance in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of related ethyl pyrimidine carboxylate derivatives typically involves cyclocondensation reactions under mild conditions. For instance, ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their acid derivatives have been synthesized via the cyclocondensation of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with appropriate isothiourea salts . Although the specific synthesis of ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is not detailed in the provided papers, the general methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. For example, novel ethyl pyrimidine carboxylates have been structurally characterized to confirm their identity . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives . These reactions are essential for creating a diverse array of compounds with potential antioxidant activities and other biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl pyrimidine carboxylates, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like the trifluoromethyl group can significantly affect these properties. The supramolecular aggregation of related compounds through various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, has been observed, which can impact the compound's crystalline structure and solubility .

Scientific Research Applications

Inhibitor of Gene Expression

Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogs have been synthesized and evaluated for their ability to inhibit AP-1 and NF-κB mediated gene expression. These compounds, specifically designed as inhibitors, have shown potential in regulating transcriptional activation in Jurkat T cells. This application is critical for controlling inflammatory responses and cancer progression, highlighting the compound's relevance in medical research and drug development (Palanki et al., 2002).

Antioxidant Agents

A series of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized and evaluated for their antioxidant activities. These compounds demonstrated promising antioxidant properties, as assessed by DPPH assay and hydroxy radical-induced DNA strand scission assay, suggesting their potential use in combating oxidative stress-related diseases (Asha et al., 2009).

Synthesis of Novel Heterocycles

Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate serves as a precursor in the microwave-mediated, regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This synthetic approach not only illustrates the versatility of the compound in heterocyclic chemistry but also contributes to the development of novel compounds with potential biological activities (Eynde et al., 2001).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Future Directions

While specific future directions for Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate are not available, research into pyrimidine and its derivatives continues due to their antiviral, anticancer, antioxidant, and antimicrobial activity . These compounds have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c1-2-16-6(14)4-3-12-7(15)13-5(4)8(9,10)11/h3H,2H2,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYMZBLTCALOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371873
Record name Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate

CAS RN

154934-97-1
Record name Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154934-97-1
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